Norethindrone and ethinyl estradiol

Übersicht

Beschreibung

Norethindrone acetate, ethinyl estradiol, ferrous fumarate drug combination contains norethindrone & ethinyl estradiol..

Wissenschaftliche Forschungsanwendungen

Contraception

Norethindrone and ethinyl estradiol are the primary components in many oral contraceptive formulations. They effectively prevent pregnancy with typical use failure rates of less than 1% per year .

| Brand Name | Dosage | Indications |

|---|---|---|

| Ortho-Novum | 35 mcg EE / 1 mg Norethindrone | Contraception, regulation of menstrual cycles |

| Loestrin | 21/7 regimen | Contraception, treatment of moderate acne |

Treatment of Menopausal Symptoms

These hormones are utilized in hormone replacement therapy to manage symptoms such as hot flashes, night sweats, and vaginal dryness. They help maintain bone density and reduce the risk of osteoporosis in postmenopausal women .

Management of Menstrual Disorders

Norethindrone is also prescribed to treat conditions like endometriosis and abnormal uterine bleeding. It helps regulate menstrual cycles and reduce heavy menstrual bleeding .

Pharmacokinetics

Studies have shown that pharmacokinetic profiles differ between populations. For instance, patients undergoing peritoneal dialysis exhibited higher serum levels of ethinyl estradiol compared to healthy controls, indicating altered metabolism in individuals with renal impairment .

| Parameter | Normal Women | Dialysis Patients |

|---|---|---|

| Clearance (ml/hr/kg) | 525.8 | 296.1 |

| AUC (pg/ml x hr) | 1071.4 | 1930.2 |

Case Study: Postmenopausal Women with Hyperparathyroidism

A study involving postmenopausal women treated with ethinyl estradiol or norethindrone showed a significant reduction in bone turnover rates and plasma calcium levels after three weeks of treatment .

- Ethinyl Estradiol Group : Plasma calcium decreased from 11.1 mg/dL to 10.3 mg/dL.

- Norethindrone Group : Plasma calcium decreased from 11.7 mg/dL to 11.4 mg/dL.

Study on Conversion Rates

Research indicates that norethindrone can be metabolically converted to ethinyl estradiol in small amounts when administered at therapeutic doses, although this conversion is not clinically significant for most patients .

Safety and Side Effects

While generally safe, the combination of this compound is associated with risks such as venous thromboembolism (VTE). The incidence rates vary based on estrogen dosage and patient factors .

Analyse Chemischer Reaktionen

Aromatization of Norethindrone to Ethinyl Estradiol

One significant reaction is the aromatization of norethindrone to ethinyl estradiol, which occurs in human placental microsomes. This process involves several steps:

-

Incubation : Norethindrone is incubated with human placental microsomes, NADPH, and molecular oxygen.

-

Product Formation : The reaction leads to the formation of ethinyl estradiol as a primary product.

-

Mechanism : The enzymatic aromatization is facilitated by cytochrome P450 enzymes, which play a crucial role in steroid metabolism .

Inhibition by Androstenedione

Androstenedione has been shown to inhibit the enzymatic aromatization of norethindrone to ethinyl estradiol. This suggests that the presence of other steroids can modulate the conversion rates of these hormones .

-

Pharmacokinetics and Metabolism

The pharmacokinetics of norethindrone and ethinyl estradiol involve their absorption, distribution, metabolism, and excretion:

-

Absorption : Both compounds are well absorbed when taken orally.

-

Metabolism : They undergo extensive hepatic metabolism, primarily through conjugation (glucuronidation and sulfation) and oxidation processes.

-

Excretion : The metabolites are primarily excreted via urine.

-

Clinical Implications

The combined use of this compound has several clinical implications:

-

Contraceptive Efficacy : Clinical studies have demonstrated that this combination effectively prevents pregnancy with a low incidence of breakthrough bleeding .

-

Bone Health : Long-term use has been associated with positive effects on bone density in postmenopausal women .

-

Menstrual Regulation : The combination helps in regulating menstrual cycles and reducing symptoms associated with premenstrual syndrome .

The chemical interactions between this compound highlight their significance in hormonal regulation and contraceptive efficacy. Understanding these reactions not only informs clinical practices but also aids in the development of new therapeutic strategies involving hormonal treatments.

-

Data Table

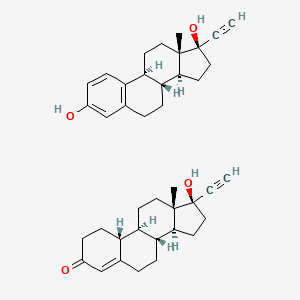

| Compound | Chemical Formula | Molecular Weight (g/mol) | Role in Contraception |

|---|---|---|---|

| Norethindrone | C20H26O2 | 298.43 | Progestin |

| Ethinyl Estradiol | C20H24O2 | 296.36 | Estrogen |

This detailed analysis underscores the importance of this compound in reproductive health, emphasizing their chemical interactions and clinical relevance in contraception and hormonal therapy.

Eigenschaften

CAS-Nummer |

37270-71-6 |

|---|---|

Molekularformel |

C40H50O4 |

Molekulargewicht |

594.8 g/mol |

IUPAC-Name |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C20H26O2.C20H24O2/c2*1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t15-,16+,17+,18-,19-,20-;16-,17-,18+,19+,20+/m01/s1 |

InChI-Schlüssel |

NAPPWIFDUAHTRY-IPNRVOCKSA-N |

SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |

Kanonische SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

(17 alpha)-17-hydroxy-19-norpregn-4-en-20-yn-3-one, mixture with (17 alpha)-19-norpregna-1,3,5(10)-trien-20-yne-3,17-diol Anovlar Binovum Brevicon Brevion Con-fer DT 5061 DT-5061 Estrostep ethynylestradiol mixture with norethindrone LoDose Loestrin Loveston Modicon Neocon Netasyn norethindrone acetate, ethinyl estradiol, ferrous fumarate drug combination Norimen Norinyl 1-35 Norminest Ortho Novum 7-7-7 Ovyrmen Primidos SH 7.1122 SH B 259 AB Synphase Tri-norinyl Triella Trinovum Zoran |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.